![molecular formula C18H17BrN2O2 B4968058 3-[3-(2-bromo-4-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4968058.png)
3-[3-(2-bromo-4-methylphenoxy)propyl]-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(2-bromo-4-methylphenoxy)propyl]-4(3H)-quinazolinone, also known as BRD-7880, is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of various diseases. This compound has shown promising results in preclinical studies and has been the subject of extensive research in recent years.
Wirkmechanismus
The mechanism of action of 3-[3-(2-bromo-4-methylphenoxy)propyl]-4(3H)-quinazolinone is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins involved in disease processes. It has been shown to inhibit the activity of certain kinases, which play a role in cell signaling pathways that are dysregulated in cancer and other diseases. The compound may also have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. The compound has also been shown to reduce inflammation and oxidative stress in various disease models. In addition, it has been shown to improve cognitive function in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-[3-(2-bromo-4-methylphenoxy)propyl]-4(3H)-quinazolinone is its specificity for certain enzymes or proteins, which can make it a useful tool for studying disease processes. However, the compound may have off-target effects, which can complicate interpretation of experimental results. In addition, the compound's potency and efficacy may vary depending on the disease model or experimental conditions used.
Zukünftige Richtungen
There are several potential future directions for research on 3-[3-(2-bromo-4-methylphenoxy)propyl]-4(3H)-quinazolinone. One area of interest is the development of more potent and selective inhibitors based on the structure of this compound. Another area of research is the identification of specific disease indications where this compound may be effective. Finally, further studies are needed to elucidate the compound's mechanism of action and potential off-target effects.
Synthesemethoden
The synthesis of 3-[3-(2-bromo-4-methylphenoxy)propyl]-4(3H)-quinazolinone involves several steps, including the preparation of 2-bromo-4-methylphenol, 3-bromopropylamine hydrobromide, and 4(3H)-quinazolinone. These compounds are then combined in a reaction vessel and subjected to various chemical reactions to form the final product. The synthesis method for this compound has been optimized to improve yield and purity.
Wissenschaftliche Forschungsanwendungen
3-[3-(2-bromo-4-methylphenoxy)propyl]-4(3H)-quinazolinone has been studied extensively for its potential therapeutic applications. It has been shown to have activity against various diseases, including cancer, inflammation, and neurological disorders. The compound has been tested in preclinical models and has shown promising results in inhibiting tumor growth, reducing inflammation, and improving cognitive function.
Eigenschaften
IUPAC Name |
3-[3-(2-bromo-4-methylphenoxy)propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-13-7-8-17(15(19)11-13)23-10-4-9-21-12-20-16-6-3-2-5-14(16)18(21)22/h2-3,5-8,11-12H,4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZLYSFMCJDVOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2C=NC3=CC=CC=C3C2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4967976.png)

![5-[(2-ethyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4967987.png)
![N-(1-{4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4967995.png)
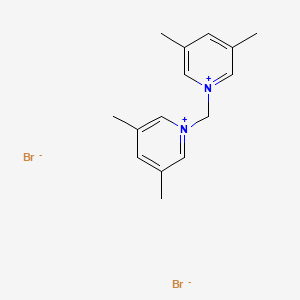
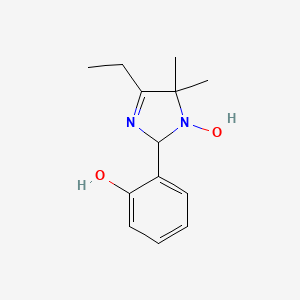
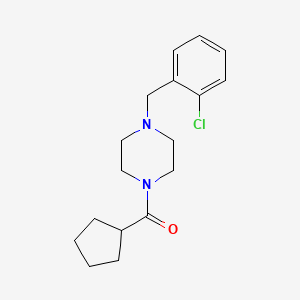
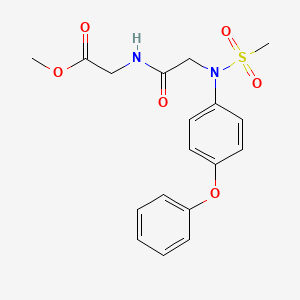
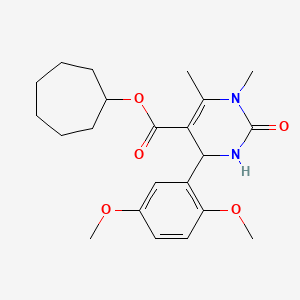


![2-{5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B4968047.png)
![6-bromo-N-[3-(4-chlorophenoxy)-5-nitrophenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4968056.png)
![N-[2-(4-isopropylphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B4968069.png)